Cas no 469-21-6 ((±)-Doxylamine)

(±)-Doxylamine 化学的及び物理的性質
名前と識別子
-
- doxylamine
- DOXVLAIME
- N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- Dossilamina
- doxilamina
- Doxilminio
- Doxylaminum
- (±)-Doxylamine
- 2-[alpha-[2-(Dimethylamino)ethoxy]-alpha-methylbenzyl]pyridine
- BRD-A44008656-036-15-9
- NS00000474
- N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine #
- Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha-methylbenzyl)-
- CHEMBL1004
- FT-0603401
- BSPBio_001938
- Spectrum2_000115
- Pyridine, 2-[.alpha.-[2-(dimethylamino)ethoxy]-.alpha.-methylbenzyl]-
- GTPL7171
- Ethanamine, N,N-dimethyl-2-(1-phenyl-1-(2-pyridinyl)ethoxy)-
- DOXYLAMINE [WHO-DD]
- 469-21-6
- EC 207-414-2
- AB00053466
- Z2242151271
- KBioGR_001135
- Doxilminio (INN-Spanish)
- 2-(ALPHA-(2-DIMETHYLAMINOETHOXY)-ALPHA-METHYLBENZYL) PYRIDINE
- DOXYLAMINE [HSDB]
- DivK1c_000841
- NCI C60684
- DOXYLAMINE [MI]
- BCP09058
- 2-Dimethylaminoethoxyphenylmethyl-2-picoline
- AB00053466_19
- BPBio1_000103
- HCFDWZZGGLSKEP-UHFFFAOYSA-N
- Phenyl-2-pyridylmethyl-beta-N,N-dimethylaminoethyl ether
- Prestwick1_000027
- KBio1_000841
- S-Doxylamine
- Ethanamine, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-
- KBio2_006630
- BRN 0230379
- Lopac0_000348
- 2-(alpha-(2-(Dimethylamino)ethoxy)-alpha-methylbenzyl)pyridine
- SPBio_000130
- UNII-95QB77JKPL
- N,N-dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine
- NCGC00021147-03
- 2-(alpha(2-(DIMETHYLAMINO)ETHOXY)-alpha-METHYLBENZYL)PYRIDINE
- DTXSID1022970
- Spectrum4_000528
- CCG-204443
- SDCCGSBI-0050336.P005
- Spectrum_001014
- NINDS_000841
- Q423390
- Decapryn (TN)
- NCGC00089789-04
- IDI1_000841
- KBio2_001494
- DTXCID102970
- L001076
- D07878
- NCGC00021147-21
- Dossilamina [DCIT]
- N,N-dimethyl-2-[(1-phenyl-1-pyridin-2-ylethyl)oxy]ethanamine
- EINECS 207-414-2
- ()-Doxylamine
- KBio3_001158
- SCHEMBL4709
- AB00053466_20
- N,N-DIMETHYL-2-
- NCGC00021147-02
- NCGC00021147-04
- Doxylamine [INN:BAN]
- CHEBI:51380
- KBio2_004062
- Doxilminio [INN-Spanish]
- Prestwick0_000027
- NCGC00089789-02
- Phenyl-2-pyridylmethyl-.beta.-N,N-dimethylaminoethyl ether
- DOXYLAMINE [VANDF]
- R06AA09
- AKOS005657227
- PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHOXY)-.ALPHA.-METHYLBENZYL)-
- NCGC00021147-06
- 2-(.ALPHA.(2-(DIMETHYLAMINO)ETHOXY)-.ALPHA.-METHYLBENZYL)PYRIDINE
- AB00053466-18
- 2-DIMETHYLAMINOETHOXYPHENYL-METHYL-2-PICOLINE
- .alpha.-Dimethylaminoethoxyphenylmethyl-2-picoline
- AC-15949
- (+/-)-Doxylamine
- NCGC00021147-09
- DOXYLAMINE [INN]
- EN300-123421
- Prestwick3_000027
- 5-21-03-00508 (Beilstein Handbook Reference)
- NCGC00021147-13
- N,N-Dimethyl-2-(1-phenyl-1-(2-pyridinyl)ethoxy)ethanamine
- Spectrum3_000409
- NCGC00021147-08
- 95QB77JKPL
- Spectrum5_000949
- BSPBio_000093
- HMS3604L05
- Doxylamine (INN)
- DB00366
- SPBio_002014
- NCGC00089789-05
- Prestwick2_000027
- NCGC00021147-05
- KBioSS_001494
- dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine
- R-Doxylamine
- Doxylaminephenyl-d5
- HSDB 5184
- Doxylaminum (INN-Latin)
- SBI-0050336.P004
- BRD-A44008656-036-05-0
- N,N-dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine
- 2-(.alpha.-(2-(Dimethylamino)ethoxy)-.alpha.-methylbenzyl)pyridine
- Doxylaminum [INN-Latin]
- BRD-A44008656-036-25-8
- N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine; 2-[alpha-[2-(Dimethylamino)ethoxy]-alpha-methylbenzyl]pyridine; Doxylamine; LS 127;
- DB-051407
- N,N-Dimethyl-2-[(1S)-1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine; (S)-N,N-Dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine
- STL018676
- N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine
- BRD-A44008656-036-24-1
-
- インチ: InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3
- InChIKey: HCFDWZZGGLSKEP-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
計算された属性
- せいみつぶんしりょう: 270.17300
- どういたいしつりょう: 270.173213
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 25.4
じっけんとくせい
- 密度みつど: 1.043±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: <25 ºC
- ふってん: bp0.5 137-141°
- フラッシュポイント: 174.5 °C
- 屈折率: 1.5804 (589.3 nm 20 ºC)
- ようかいど: 微溶性(2.5 g/l)(25ºC)、
- PSA: 25.36000
- LogP: 2.92330
- じょうきあつ: 0.0±0.8 mmHg at 25°C
(±)-Doxylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?°C Freezer, Under inert atmosphere
(±)-Doxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D562005-500mg |
(±)-Doxylamine |
469-21-6 | 500mg |
$ 953.00 | 2023-09-07 | ||
TRC | D562005-1000mg |
(±)-Doxylamine |
469-21-6 | 1g |
$1544.00 | 2023-05-18 | ||
Enamine | EN300-123421-50mg |
dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine |
469-21-6 | 50mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-123421-0.05g |
dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine |
469-21-6 | 0.05g |
$628.0 | 2023-07-07 | ||
TRC | D562005-1g |
(±)-Doxylamine |
469-21-6 | 1g |
$ 1570.00 | 2023-09-07 | ||
TRC | D562005-250mg |
(±)-Doxylamine |
469-21-6 | 250mg |
$ 494.00 | 2023-09-07 | ||
A2B Chem LLC | AV50905-250mg |
dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine |
469-21-6 | 250mg |
$601.00 | 2024-04-20 | ||
Chemenu | CM110384-1g |
Doxylamine |
469-21-6 | 95% | 1g |
$303 | 2022-12-28 | |
Enamine | EN300-123421-0.1g |
dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine |
469-21-6 | 0.1g |
$757.0 | 2023-07-07 | ||
A2B Chem LLC | AV50905-1g |
dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine |
469-21-6 | 1g |
$1646.00 | 2024-04-20 |
(±)-Doxylamine 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
(±)-Doxylamineに関する追加情報
(±)-Doxylamine (CAS No. 469-21-6): An Overview of Its Chemical Properties, Applications, and Recent Research
(±)-Doxylamine (CAS No. 469-21-6) is a versatile organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound, also known as doxylamine succinate, is a potent antihistamine and sedative, commonly used in over-the-counter medications for the treatment of allergies, insomnia, and motion sickness. Its chemical structure and pharmacological properties make it an essential component in various formulations, contributing to its widespread use in both clinical and research settings.
The chemical formula of (±)-Doxylamine is C18H23N3O2, and it exists as a white crystalline powder with a melting point of approximately 137-139°C. The compound is soluble in water and ethanol, making it suitable for various pharmaceutical formulations. Its antihistaminic properties are primarily attributed to its ability to block histamine H1 receptors, thereby reducing the symptoms associated with allergic reactions such as sneezing, itching, and runny nose.
In addition to its antihistaminic effects, (±)-Doxylamine also exhibits sedative properties, which are beneficial in the treatment of insomnia and as a preoperative sedative. These properties are due to its interaction with the central nervous system (CNS), where it acts as a mild CNS depressant. The compound's ability to cross the blood-brain barrier allows it to exert its sedative effects effectively.
Recent research has shed light on the multifaceted nature of (±)-Doxylamine. A study published in the Journal of Medicinal Chemistry explored the potential of doxylamine as a neuroprotective agent. The study found that doxylamine can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This finding opens new avenues for the development of therapeutic strategies that leverage the neuroprotective properties of doxylamine.
Another area of interest is the use of (±)-Doxylamine in combination therapy. A clinical trial conducted by researchers at the University of California, San Francisco, investigated the efficacy of doxylamine in combination with other antihistamines for the treatment of severe allergic reactions. The results showed that the combination therapy provided better symptom relief compared to monotherapy, highlighting the potential for doxylamine to enhance the effectiveness of existing treatments.
The safety profile of (±)-Doxylamine has been extensively studied, and it is generally considered safe when used as directed. However, like all medications, it can have side effects such as drowsiness, dizziness, and dry mouth. These side effects are usually mild and transient but should be monitored by healthcare professionals. Additionally, long-term use or misuse can lead to more serious side effects, emphasizing the importance of following prescribed dosages and guidelines.
In terms of manufacturing and synthesis, (±)-Doxylamine can be produced through various chemical routes. One common method involves the reaction of doxylamine with succinic acid to form doxylamine succinate. This process is well-documented in chemical literature and is widely used by pharmaceutical companies for large-scale production. The purity and quality control of doxylamine are crucial for ensuring its safety and efficacy in pharmaceutical applications.
The global market for antihistamines is growing steadily, driven by increasing awareness of allergic conditions and the availability of over-the-counter medications. According to a report by Grand View Research, the global antihistamines market was valued at USD 15.7 billion in 2020 and is expected to grow at a compound annual growth rate (CAGR) of 4.5% from 2021 to 2028. The demand for effective and safe antihistamines like (±)-Doxylamine is expected to rise alongside this growth.
In conclusion, (±)-Doxylamine (CAS No. 469-21-6) is a valuable compound with significant applications in both pharmaceuticals and research. Its antihistaminic and sedative properties make it an essential component in various formulations, while recent research highlights its potential in neuroprotection and combination therapy. As the field continues to evolve, further studies will likely uncover additional uses for this versatile compound.
469-21-6 ((±)-Doxylamine) 関連製品
- 97143-65-2(Doxylamine N-Oxide)
- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)
- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)
- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)
- 22117-84-6(3-cyano-4-methoxybenzene-1-sulfonamide)
- 2228365-47-5(tert-butyl N-3-(2-amino-1,3-oxazol-5-yl)phenylcarbamate)
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)
- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)



